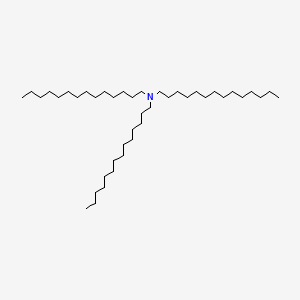
(S)-Camphorsulfonic acid diisopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Camphorsulfonic acid diisopropylamide is a chiral sulfonamide derived from camphorsulfonic acid. This compound is known for its utility in organic synthesis, particularly in asymmetric synthesis due to its chiral nature. It is often used as a resolving agent and a chiral auxiliary in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camphorsulfonic acid diisopropylamide typically involves the reaction of camphorsulfonic acid with diisopropylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield. The process involves the formation of an intermediate sulfonyl chloride, which then reacts with diisopropylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction conditions ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-Camphorsulfonic acid diisopropylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Formation of Enolates: It can form enolates when treated with strong bases like lithium diisopropylamide (LDA), which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF.
Enolate Formation: Strong bases such as LDA are used, often at low temperatures (-78°C) to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides, while enolate formation can lead to the synthesis of complex organic molecules.
Scientific Research Applications
(S)-Camphorsulfonic acid diisopropylamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: It is used in the production of fine chemicals and specialty materials, where chiral purity is essential.
Mechanism of Action
The mechanism by which (S)-Camphorsulfonic acid diisopropylamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Lithium diisopropylamide (LDA): A strong base used in the formation of enolates, similar in its use in organic synthesis but not chiral.
Diisopropylamine: A precursor to LDA, used in various organic reactions but lacks the chiral properties of (S)-Camphorsulfonic acid diisopropylamide.
Uniqueness
This compound is unique due to its chiral nature, making it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in producing enantiomerically pure products.
Properties
Molecular Formula |
C16H29NO3S |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N,N-di(propan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C16H29NO3S/c1-11(2)17(12(3)4)21(19,20)10-16-8-7-13(9-14(16)18)15(16,5)6/h11-13H,7-10H2,1-6H3/t13-,16-/m1/s1 |
InChI Key |
YVTXGMUWKRUQFM-CZUORRHYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)S(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
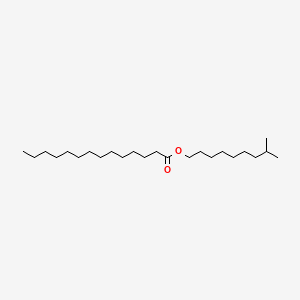
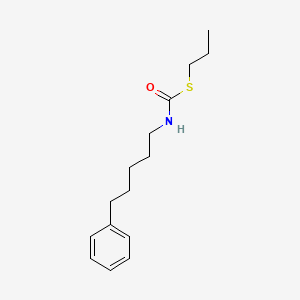

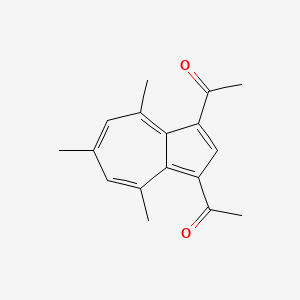
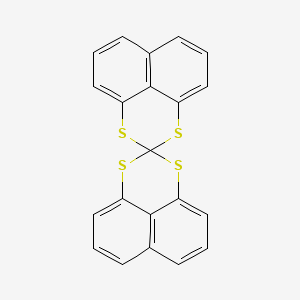
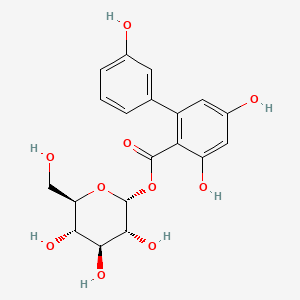
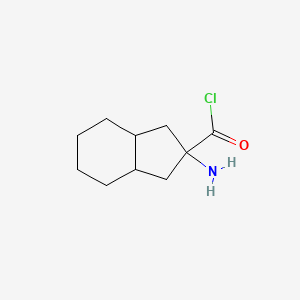

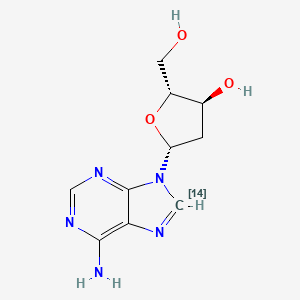
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)

![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
